molecular formula C10H15NO B15323022 1-(3-Methoxy-2-methylphenyl)ethan-1-amine

1-(3-Methoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B15323022
M. Wt: 165.23 g/mol
InChI Key: BITXCMYFSWVVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-2-methylphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position, linked to an ethylamine backbone.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6,8H,11H2,1-3H3

InChI Key

BITXCMYFSWVVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxy-2-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. This enzymatic method is advantageous due to its high selectivity and efficiency. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .

Industrial Production Methods

Industrial production of 1-(3-Methoxy-2-methylphenyl)ethan-1-amine often involves large-scale transamination processes. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pH, and substrate concentration is crucial for maximizing product yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Methoxy-2-methylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and selectivity. The compound can modulate the activity of enzymes by acting as a substrate or inhibitor, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : ~165.23 g/mol (based on structural analogs) .
  • Functional Groups : Methoxy (electron-donating), methyl (steric hindrance), and primary amine (nucleophilic site).

Structural Analogues with Varied Substitution Patterns

The biological and physicochemical properties of substituted phenethylamines are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(3-Methoxy-2-methylphenyl)ethan-1-amine 3-OCH₃, 2-CH₃ C₁₀H₁₅NO 165.23 Potential intermediate for alkaloids
1-(4-Methoxy-2-methylphenyl)ethan-1-amine 4-OCH₃, 2-CH₃ C₁₀H₁₅NO 165.23 Structural isomer; differs in methoxy position
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine 4-Cl, 4-OCH₃ (dual aryl) C₁₅H₁₅ClNO 260.74 Halogenated analog; enhanced lipophilicity
1-(4-Bromophenyl)ethan-1-amine 4-Br C₈H₁₀BrN 200.08 Antibacterial pyrrolopyrimidine precursor
1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine 3,5-(OCH₃)₂, 4-OCH₃ (dual aryl) C₁₇H₂₁NO₃ 287.36 Multiple methoxy groups; alkaloid precursor
1-(4-Fluorophenyl)ethan-1-amine (F-MBA) 4-F C₈H₁₀FN 139.17 Electron-withdrawing substituent; X-ray detector material
Key Observations:
  • Halogen vs. Methoxy : Halogenated analogs (e.g., 4-Br, 4-Cl) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in antimicrobial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.